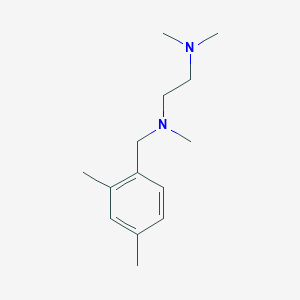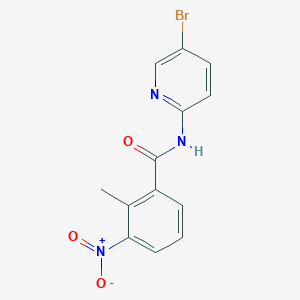
1-cyano-1-methylethyl cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-1-methylethyl cyclohexylcarbamate (CMC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CMC is a white crystalline solid with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol. It is soluble in organic solvents such as acetone, ethanol, and chloroform.
Mechanism of Action
The mechanism of action of 1-cyano-1-methylethyl cyclohexylcarbamate involves the inhibition of enzymes such as acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an increase in its levels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been reported to increase acetylcholine levels in the brain, leading to improved cognitive function. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyano-1-methylethyl cyclohexylcarbamate in lab experiments is its ability to selectively inhibit certain enzymes, allowing researchers to study the effects of these enzymes on various biochemical pathways. However, one limitation is that this compound may have off-target effects, leading to unintended consequences.
Future Directions
There are several future directions for research involving 1-cyano-1-methylethyl cyclohexylcarbamate. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the use of this compound in the treatment of diseases such as Alzheimer's and cancer. Additionally, the use of this compound as a tool for studying enzyme function and biochemical pathways is an area of ongoing research.
Synthesis Methods
The synthesis of 1-cyano-1-methylethyl cyclohexylcarbamate involves the reaction of cyclohexylamine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with cyanogen bromide to obtain this compound. This method has been reported to yield high purity and good yields of this compound.
Scientific Research Applications
1-cyano-1-methylethyl cyclohexylcarbamate has been used in various scientific research applications due to its ability to inhibit the activity of certain enzymes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have therapeutic effects in diseases such as Alzheimer's.
properties
IUPAC Name |
2-cyanopropan-2-yl N-cyclohexylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,8-12)15-10(14)13-9-6-4-3-5-7-9/h9H,3-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWRPILEGMZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)OC(=O)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5815236.png)
![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)
![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1-pyrrolidinecarboxamide](/img/structure/B5815287.png)
![4',7'-dimethyl-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5815292.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]azepane](/img/structure/B5815299.png)
![4-oxo-2-(phenylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5815303.png)
![2-[(2-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5815312.png)
![methyl {5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B5815317.png)